Teflaro

描述

It is primarily used to treat acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP) caused by designated susceptible bacteria . Teflaro is notable for its activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .

科学研究应用

西塔罗林磷酸酯在科学研究中具有广泛的应用,包括:

化学: 用作研究 β-内酰胺类抗生素的合成和反应性的模型化合物。

生物学: 研究其与细菌细胞壁合成和耐药机制的相互作用。

医学: 广泛研究了其在治疗细菌感染中的功效,特别是那些由 MRSA 和其他耐药细菌引起的感染.

工业: 用于开发新的抗菌剂和制剂.

作用机制

西塔罗林磷酸酯通过抑制细菌细胞壁合成发挥其抗菌作用。它与青霉素结合蛋白 (PBP) 1 到 3 结合,阻止细菌细胞壁中肽聚糖合成的最终转肽步骤。这种抑制导致细胞壁生物合成的破坏,最终导致细菌细胞死亡 .

类似化合物:

头孢托比普罗: 另一种第五代头孢菌素,对 MRSA 具有类似的活性。

头孢洛沙芬/他唑巴坦: 一种对革兰氏阴性菌具有广谱活性的联合抗生素.

比较:

活性谱: 虽然西塔罗林磷酸酯和头孢托比普罗对 MRSA 都有效,但西塔罗林磷酸酯对革兰氏阳性菌具有更广泛的活性谱.

制剂: 西塔罗林磷酸酯可作为用于静脉注射的粉末提供,而头孢洛沙芬/他唑巴坦与 β-内酰胺酶抑制剂联合使用,以增强其对耐药革兰氏阴性菌的功效.

泰菲罗独特地将广谱活性与对耐药细菌的功效相结合,使其成为抗菌剂库中宝贵的补充。

生化分析

Biochemical Properties

Ceftaroline fosamil acetate is a prodrug that is rapidly converted into the bioactive agent, ceftaroline, in plasma . The compound has an altered 3′ side chain that allows it to interact with penicillin-binding protein (PBP) 2a, resulting in lower MIC values for methicillin-resistant Staphylococcus aureus (MRSA) .

Cellular Effects

Ceftaroline fosamil acetate exhibits bactericidal in vitro activity against pathogens associated with licensed indications, including resistant organisms, such as MRSA, multidrug-resistant Streptococcus pneumoniae (MDRSP), and penicillin-resistant S. pneumoniae (PRSP) . It influences cell function by interacting with PBPs, which are essential for bacterial cell wall synthesis .

Molecular Mechanism

The molecular mechanism of action of ceftaroline fosamil acetate involves its conversion into ceftaroline, which interacts with PBPs. This interaction inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to cell lysis .

Temporal Effects in Laboratory Settings

The pharmacokinetics for ceftaroline fosamil are straightforward and reminiscent of many other cephalosporin antibiotics, with a terminal half-life of approximately 2.6 hours . Over time, ceftaroline fosamil demonstrates consistent bactericidal activity against its target pathogens .

Dosage Effects in Animal Models

While specific dosage effects in animal models are not mentioned in the available literature, ceftaroline fosamil at a dose of 600 mg administered intravenously every 12 hours has been shown to be highly likely to be successful in clinical practice for treatment of complicated skin and skin structure infections .

Metabolic Pathways

Ceftaroline fosamil is metabolized into its active form, ceftaroline, by a phosphatase enzyme in plasma

准备方法

合成路线和反应条件: 西塔罗林磷酸酯是通过多步合成过程合成的,该过程包括形成头孢菌素核心结构,然后添加特定侧链以增强其抗菌活性。合成通常包括以下步骤:

工业生产方法: 在工业环境中,西塔罗林磷酸酯的生产涉及大规模化学合成,然后进行纯化过程以确保该化合物的纯度和功效。最终产品通常被配制成用于静脉注射的粉末 .

化学反应分析

反应类型: 西塔罗林磷酸酯会经历各种化学反应,包括:

水解: 该化合物可以在体内水解为其活性形式西塔罗林。

氧化和还原: 这些反应可以在特定条件下发生,影响化合物的稳定性和功效.

常见试剂和条件:

水解: 水或水溶液用于将西塔罗林磷酸酯水解为西塔罗林。

氧化: 过氧化氢等氧化剂可以在受控条件下使用。

还原: 在实验室环境中,可以使用硼氢化钠等还原剂.

主要形成的产物:

西塔罗林: 通过水解形成的药物的活性形式。

相似化合物的比较

Ceftobiprole: Another fifth-generation cephalosporin with similar activity against MRSA.

Ceftolozane/tazobactam: A combination antibiotic with broad-spectrum activity against Gram-negative bacteria.

Comparison:

Activity Spectrum: While both ceftaroline fosamil and ceftobiprole are effective against MRSA, ceftaroline fosamil has a broader spectrum of activity against Gram-positive bacteria.

Teflaro’s unique combination of broad-spectrum activity and efficacy against resistant bacteria makes it a valuable addition to the arsenal of antibacterial agents.

属性

Key on ui mechanism of action |

Ceftaroline fosamil is an antibacterial drug. |

|---|---|

CAS 编号 |

866021-48-9 |

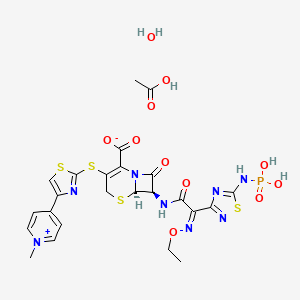

分子式 |

C24H27N8O11PS4 |

分子量 |

762.8 g/mol |

IUPAC 名称 |

acetic acid;(6R,7R)-7-[[(2E)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate |

InChI |

InChI=1S/C22H21N8O8PS4.C2H4O2.H2O/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10;1-2(3)4;/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37);1H3,(H,3,4);1H2/b26-13+;;/t14-,19-;;/m1../s1 |

InChI 键 |

KRWPPVCZNGQQHZ-ILKMAARGSA-N |

SMILES |

CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-].CC(=O)O.O |

手性 SMILES |

CCO/N=C(\C1=NSC(=N1)NP(=O)(O)O)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-].CC(=O)O.O |

规范 SMILES |

CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-].CC(=O)O.O |

纯度 |

> 99% |

溶解度 |

>100 mg/ml |

同义词 |

ceftaroline fosamil PPI-0903 PPI0903 TAK-599 TAK599 Teflaro |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Ceftaroline Fosamil is a prodrug that is rapidly hydrolyzed to its active metabolite, Ceftaroline, in vivo [, ]. Ceftaroline, a β-lactam antibiotic, exerts its bactericidal activity by binding to penicillin-binding proteins (PBPs), which are essential enzymes involved in bacterial cell wall synthesis [, , , ]. This binding disrupts the cross-linking of peptidoglycans, leading to bacterial cell death [, , , ].

A: Unlike other β-lactams, Ceftaroline exhibits potent activity against MRSA due to its high affinity for PBP2a [, ]. This modified PBP in MRSA confers resistance to most β-lactams, but Ceftaroline's unique structure allows it to effectively bind and inhibit this target, leading to potent activity against this resistant pathogen [, ].

A: While Ceftaroline's primary target is PBPs, recent research suggests it can also interact with other bacterial targets, including l,d-transpeptidases and d,d-carboxypeptidase []. These interactions contribute to its potent activity, especially against challenging pathogens like Mycobacterium abscessus [].

ANone: Unfortunately, the provided scientific papers do not explicitly state the molecular formula and weight of Ceftaroline Fosamil. To obtain this information, you may need to refer to resources like the drug's monograph or chemical databases.

A: While the provided papers discuss analytical methods like high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for Ceftaroline Fosamil analysis, they do not present specific spectroscopic data [, ]. You might find such data in analytical chemistry journals or specialized databases.

A: Research demonstrated that Ceftaroline Fosamil infusion solution (4-12 mg/mL) remained chemically stable in elastomeric home infusion systems prefilled with 0.9% sodium chloride injection or 5% dextrose for up to 24 hours under refrigeration (2°C to 8°C) and for an additional 6 hours at room temperature []. The study confirmed its compatibility with materials used in these systems, supporting its use for home infusion [].

ANone: Catalytic properties and applications are not relevant to Ceftaroline Fosamil as it is a β-lactam antibiotic and not a catalyst.

A: Yes, molecular modeling studies have provided insights into Ceftaroline's interaction with its target PBPs, particularly in the context of Mycobacterium abscessus []. These models demonstrated that while Ceftaroline can bind to the active site of LdtMab2, a wider active site is required compared to imipenem, another β-lactam antibiotic []. This difference in binding characteristics contributes to Ceftaroline's broader spectrum of activity [].

ANone: The provided papers do not discuss any specific quantitative structure-activity relationship (QSAR) models developed for Ceftaroline or its analogues.

A: Ceftaroline possesses a unique 3' side chain that allows it to bind to both the conventional PBPs found in susceptible bacteria and the modified PBP2a found in MRSA []. This structural feature grants Ceftaroline its broad-spectrum activity against both Gram-positive and Gram-negative bacteria [].

A: While Ceftaroline Fosamil was initially approved for 60-minute intravenous infusions, studies have investigated the feasibility of shorter infusion times []. Population pharmacokinetics analyses revealed that 5-minute infusions achieved similar drug exposure (AUCss,0-24) compared to 60-minute infusions, with a slightly higher peak concentration (Cmax,ss) []. This finding, supported by PK/PD target attainment simulations, led to labeling updates allowing for variable infusion durations of 5 to 60 minutes, offering flexibility in clinical practice [].

ANone: The provided research focuses on Ceftaroline Fosamil's pharmacological properties and clinical applications, without explicitly addressing specific Safety, Health, and Environment (SHE) regulations.

A: Ceftaroline Fosamil is a prodrug that undergoes rapid hydrolysis to its active metabolite, Ceftaroline [, ]. Ceftaroline itself is primarily eliminated via renal excretion, exhibiting a plasma protein binding of approximately 20% and an elimination half-life ranging from 1.60 hours (single intravenous dose) to 2.66 hours (multiple doses) [].

A: Similar to other β-lactam antibiotics, the primary PK/PD index for Ceftaroline's efficacy is the percentage of time that free drug concentrations exceed the minimum inhibitory concentration (MIC) of the target bacteria during each dosing interval (fT>MIC) []. Achieving and maintaining sufficient fT>MIC is crucial for bacterial eradication [].

A: Several Phase III clinical trials, such as FOCUS 1 and FOCUS 2, have demonstrated Ceftaroline Fosamil's efficacy in treating community-acquired pneumonia (CAP) [, ]. These trials showed that Ceftaroline Fosamil achieved high clinical cure rates, comparable or superior to ceftriaxone, in hospitalized patients with moderate to severe CAP [, , , , ].

A: Yes, Ceftaroline Fosamil exhibited efficacy against MRSA in two large Phase III clinical trials (CANVAS 1 and 2) for complicated skin and skin structure infections (cSSSIs) [, ]. These trials demonstrated that Ceftaroline Fosamil achieved clinical cure rates comparable to vancomycin plus aztreonam in patients with cSSSIs, including those caused by MRSA [, , ].

A: In the FOCUS 1 and 2 trials, Ceftaroline Fosamil demonstrated higher clinical cure rates than ceftriaxone in patients with CAP caused by Streptococcus pneumoniae, highlighting its effectiveness against this common respiratory pathogen [, , ].

A: Clinical data from the CAPTURE registry study suggests that Ceftaroline Fosamil is an effective treatment option for obese patients with ABSSSI, demonstrating similar clinical success rates, lengths of stay, and discharge destinations compared to patients with normal BMI []. Additionally, Ceftaroline Fosamil demonstrated efficacy in treating ABSSSI or CABP in patients with renal insufficiency, with dose adjustments based on the degree of renal impairment [].

A: Yes, Ceftaroline Fosamil's efficacy and safety have been investigated in pediatric patients with ABSSSIs and CAP [, , , ]. Results from these studies suggest that Ceftaroline Fosamil is generally well-tolerated and demonstrates efficacy comparable to standard therapies in these patient populations [, , , ].

A: While Ceftaroline demonstrates potent activity against many resistant pathogens, some resistance mechanisms have been reported. The most common mechanism involves mutations in PBPs, particularly PBP2a, that reduce Ceftaroline's binding affinity and, consequently, its efficacy []. Other mechanisms may include enzymatic inactivation by certain β-lactamases, although Ceftaroline is generally stable against hydrolysis by many common β-lactamases [].

ANone: As per the note, this Q&A focuses solely on the scientific aspects of Ceftaroline Fosamil. Therefore, information regarding toxicology, adverse effects, and safety profiles is not included.

ANone: The provided scientific research primarily focuses on Ceftaroline Fosamil's pharmacological properties and clinical efficacy. Specific drug delivery and targeting strategies are not extensively discussed within these papers.

ANone: The provided papers do not offer detailed information about specific biomarkers for predicting Ceftaroline Fosamil's efficacy, monitoring treatment response, or identifying potential adverse effects.

A: High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are commonly used to quantify Ceftaroline Fosamil and its metabolites in various matrices, including plasma and urine [, , ]. These techniques offer high sensitivity and selectivity for accurate drug monitoring [, , ].

ANone: The provided scientific research does not offer specific information about the environmental impact or degradation pathways of Ceftaroline Fosamil.

ANone: The scientific papers provided do not extensively discuss Ceftaroline Fosamil's dissolution rate or solubility in various media.

A: Several papers mention the validation of analytical methods used to characterize and quantify Ceftaroline Fosamil, emphasizing the importance of following guidelines like those provided by the International Council for Harmonisation (ICH) [, ]. These validations ensure the accuracy, precision, and specificity of the analytical methods used [, ].

A: While not extensively discussed, quality control and assurance are implicitly mentioned as crucial aspects of Ceftaroline Fosamil's development, manufacturing, and distribution to ensure consistent quality, safety, and efficacy [].

ANone: The provided scientific research focuses on other aspects of Ceftaroline Fosamil and does not delve into its potential for immunogenicity or impact on immunological responses.

ANone: The provided research papers do not discuss any specific interactions between Ceftaroline Fosamil and drug transporters.

ANone: The impact of Ceftaroline Fosamil on drug-metabolizing enzymes is not explicitly discussed in the provided scientific research papers.

ANone: The scientific papers provided focus on Ceftaroline Fosamil's pharmacological properties and clinical applications. They do not include specific information about its biocompatibility or biodegradability.

A: The scientific papers implicitly address alternative treatment options by comparing Ceftaroline Fosamil's efficacy and safety to existing antibiotics like ceftriaxone, vancomycin, linezolid, and daptomycin [, , , , , , , , , ]. These comparisons help clinicians make informed decisions when choosing appropriate therapies for specific infections [, , , , , , , , , ].

ANone: Specific strategies for recycling or waste management related to Ceftaroline Fosamil are not addressed in the provided scientific research papers.

ANone: The provided scientific research focuses on the findings and conclusions of studies related to Ceftaroline Fosamil. They do not delve into specific research infrastructure or resources.

A: Ceftaroline Fosamil was approved by the US Food and Drug Administration (FDA) in October 2010 for treating community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSIs) []. Its introduction marked a significant advancement in combating infections caused by resistant Gram-positive pathogens, particularly MRSA [].

A: While not explicitly stated, the research on Ceftaroline Fosamil highlights the inherent cross-disciplinary nature of drug development, involving expertise from various fields such as medicinal chemistry, pharmacology, microbiology, and clinical medicine. Collaboration among these disciplines is crucial for translating basic research into effective therapeutic agents [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl thieno[3,2-d]thiadiazole-6-carboxylate](/img/structure/B1662990.png)

![2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1662995.png)

![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol](/img/structure/B1662996.png)

![[(5S)-5-amino-5-carboxypentyl]azanium;(2S)-2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B1663001.png)